1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one, also known as EMOB, is a small molecule inhibitor that has been extensively studied in the field of cancer research. EMOB has been found to inhibit the activity of a protein called polo-like kinase 1 (PLK1), which is overexpressed in many types of cancer. The inhibition of PLK1 activity by EMOB has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Wirkmechanismus
1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one inhibits the activity of PLK1, a protein that plays a crucial role in cell division. PLK1 is overexpressed in many types of cancer and is associated with poor prognosis. By inhibiting the activity of PLK1, 1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. In addition, 1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one has been found to inhibit tumor growth and enhance the efficacy of other chemotherapeutic agents. 1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one is its specificity for PLK1 inhibition. This makes it a potentially safer alternative to other chemotherapeutic agents that may have off-target effects. However, the synthesis of 1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one is a complex process that requires specialized equipment and expertise. In addition, the efficacy of 1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one may vary depending on the type of cancer being treated.
Zukünftige Richtungen
There are several potential future directions for research on 1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one. One area of interest is the development of more efficient synthesis methods for 1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one, which could make it more accessible for research and clinical use. Another area of interest is the identification of biomarkers that can predict the efficacy of 1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one in different types of cancer. Finally, the combination of 1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one with other chemotherapeutic agents is an area of active research, as it may enhance the overall efficacy of cancer therapy.
Synthesemethoden
The synthesis of 1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one involves a multi-step process that has been described in several research papers. The first step involves the synthesis of a key intermediate, which is then subjected to further reactions to yield the final product. The synthesis of 1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one is a complex process that requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one has been extensively studied in the field of cancer research, particularly in the context of PLK1 inhibition. Several research papers have demonstrated the efficacy of 1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one in inducing apoptosis in cancer cells, both in vitro and in vivo. 1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one has also been shown to enhance the efficacy of other chemotherapeutic agents, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
1-ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-16-12-6-4-5-7-13(12)17(14(16)18)9-11-8-10(2)15-19-11/h4-8H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNYSLAAFDWJCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)CC3=CC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.